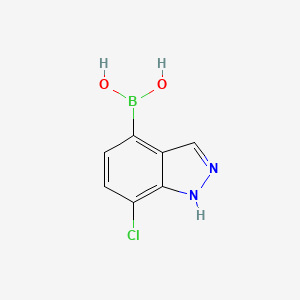

7-Chloro-1H-indazole-4-boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(7-chloro-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYMWBJRNPAIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Transformations Involving 7 Chloro 1h Indazole 4 Boronic Acid and Analogs

Carbon-Carbon Bond Formation Reactions

The principal application of 7-chloro-1H-indazole-4-boronic acid in synthesis is as a coupling partner in reactions that create new carbon-carbon bonds, enabling the linkage of the indazole core to various other molecular fragments.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent transformation involving this compound and its analogs. This reaction, which couples a boronic acid with an organohalide, is a cornerstone of modern drug discovery and development due to its functional group tolerance, mild reaction conditions, and high yields.

The palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient method for the arylation or heteroarylation of the C4-position of the 7-chloroindazole core. The generally accepted mechanism involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The scope of this reaction is broad, accommodating a wide range of coupling partners. For instance, in the synthesis of Akt inhibitors, a key step involves the Stille coupling of a stannyl pyridine with a C7-substituted bromoindazole. nih.gov Although not a direct use of the boronic acid, this highlights the utility of cross-coupling reactions on the indazole scaffold. A related Suzuki coupling reaction was attempted to directly substitute the chloride at the C7 position of an indazole derivative with n-butylboronic acid. nih.govucsf.edu This reaction utilized a palladium catalyst, Pd(dba)₂, and a phosphine (B1218219) ligand, Q-phos. nih.govucsf.edu While this specific transformation resulted in a low yield, it demonstrates the exploration of Suzuki couplings at various positions on the indazole ring. nih.gov

Detailed research findings on the application of Suzuki-Miyaura reactions with indazole derivatives are often found in the synthesis of kinase inhibitors. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Indazole Derivatives

| Catalyst / Ligand | Base | Solvent | Coupling Partner | Product Type | Yield | Reference |

| Pd(dba)₂ / Q-phos | Not Specified | Not Specified | n-butylboronic acid | C7-alkylated indazole | 2% | nih.govucsf.edu |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Aryl/Heteroaryl Bromide | 4-Aryl-7-chloroindazole | High | |

| PdCl₂(dppf) | Cs₂CO₃ | DME | Vinylboronic acid | C7-vinyl bromoindazole | Moderate to High | ucsf.edu |

Note: The table includes data for closely related indazole analogs to illustrate the scope of the reaction, as specific data for this compound may vary depending on the reaction partner.

While palladium is the dominant catalyst for Suzuki-Miyaura reactions, research into more economical and sustainable alternatives has led to the exploration of copper-catalyzed variants. However, specific examples of copper-catalyzed Suzuki-Miyaura reactions involving this compound are not prominently featured in the reviewed literature. The focus remains heavily on palladium-based systems due to their high efficiency and reliability for this class of compounds.

A key challenge in the chemistry of N-unsubstituted indazoles is regioselectivity during functionalization, including cross-coupling reactions. The indazole ring has two nitrogen atoms (N1 and N2), and reactions can often lead to a mixture of isomers. In the context of Suzuki-Miyaura coupling, if the nitrogen is unprotected, N-arylation can compete with the desired C-C bond formation. To circumvent this, a common strategy is the use of a protecting group on one of the nitrogen atoms, such as a tert-butyloxycarbonyl (Boc) group, which directs the reaction to the desired carbon position and can be removed in a subsequent step. nih.gov The choice of protecting group and reaction conditions can significantly influence the regiochemical outcome.

To accelerate reaction rates and often improve yields, microwave irradiation has been successfully applied to Suzuki-Miyaura cross-coupling reactions. This technique can dramatically reduce reaction times from hours to minutes. In the synthesis of indazole-based compounds, microwave-assisted Suzuki coupling provides a rapid and efficient method for generating libraries of analogs for structure-activity relationship (SAR) studies. For example, coupling of this compound with various aryl or heteroaryl halides can be significantly expedited using microwave heating, facilitating faster access to target molecules.

Other Metal-Catalyzed Cross-Couplings (e.g., Stille Coupling using related intermediates)

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings are employed in the synthesis of substituted indazoles. The Stille coupling, which pairs an organostannane with an organohalide, is a notable example. nih.gov In synthetic routes targeting complex indazole derivatives, a stannylated intermediate might be prepared and subsequently coupled with a halogenated partner. nih.gov For instance, a stannyl pyridine has been coupled with a C7-substituted bromoindazole in the presence of a palladium catalyst to form a key C-C bond. nih.gov

Furthermore, a patent describes the potential for a Stille coupling to be used in the synthesis of related structures, where a halogenated indazole reacts with a trialkyl tin reagent like hexa-n-butylditin in the presence of a catalyst such as Pd(PPh₃)₄ at elevated temperatures. google.com This demonstrates that while the boronic acid of the title compound is primed for Suzuki coupling, the chloro- and indazole- portions of the molecule and its derivatives are amenable to other important C-C bond-forming transformations. nih.govgoogle.com

Aldol Reactions and Related Condensations

While boronic acids are not direct participants in classical Aldol reactions, the indazole core can be functionalized in ways that facilitate related condensations. For instance, methods have been developed for the synthesis of indazoles starting from 2-formylphenylboronic acids. nih.govresearchgate.net This involves a copper(II) acetate-catalyzed reaction with diazodicarboxylates, which, after an acid or base-induced ring closure, yields the indazole scaffold. nih.govresearchgate.net The aldehyde group in the starting material or intermediates can, in principle, undergo condensation reactions. One study demonstrated that the intermediate formed from the reaction of 2-formylphenylboronic acid and diethyl azodicarboxylate (DEAD) exists as a mixture of tautomers which can be reduced with sodium borohydride, highlighting the reactivity of the formyl group in this context. rsc.org

Carbon-Heteroatom Bond Formation Reactions

The boronic acid group is a key player in cross-coupling reactions, enabling the formation of new bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur.

The Chan-Lam coupling is a powerful copper-catalyzed reaction that forms aryl-heteroatom bonds using arylboronic acids. wikipedia.org This reaction is an air-stable alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgnih.gov The general mechanism involves the transmetalation of the arylboronic acid with a copper(II) complex, which then coordinates with a deprotonated N-H or O-H containing compound. wuxibiology.com This is followed by oxidation to a Cu(III) intermediate and subsequent reductive elimination to form the desired C-N or C-O bond. wikipedia.orgwuxibiology.com

This methodology is broadly applicable to a variety of substrates including amines, alcohols, amides, and other heterocycles. organic-chemistry.org For example, the N-arylation of various nitrogen heterocycles, including imidazoles and pyrroles, has been successfully achieved using arylboronic acids under Chan-Lam conditions. wikipedia.orgnih.gov The reaction conditions are often mild, sometimes proceeding at room temperature and open to the air, which is a significant practical advantage. wikipedia.orgorganic-chemistry.org

| Reactants | Catalyst System | Conditions | Product | Yield | Ref |

| Pyrrole, Aryl boronic acid | Cu(OAc)₂, Pyridine | Room Temp, Air, 3 days | N-Aryl pyrrole | 93% | wikipedia.org |

| 2-Nitroimidazole, Phenylboronic acid | Cu(II), 4,5-diazafluoren-9-one, K₂CO₃ | Air | N-Phenyl-2-nitroimidazole | Good | nih.gov |

| Benzamidines, Aryl boronic acids | Cu(OAc)₂, NaOPiv | Mild, Aerobic | Mono-N-aryl benzamidines | Good to Excellent | nih.gov |

The N-arylation of the indazole ring system is a critical transformation for modifying its properties. The indazole nucleus has two potential sites for arylation, the N-1 and N-2 positions, leading to the challenge of regioselectivity. mdpi.com

Copper-catalyzed methods are frequently employed for the N-arylation of indazoles. organic-chemistry.org These reactions, often a subset of Chan-Lam couplings, can be directed to favor one isomer over the other. The choice of catalyst, ligand, base, and solvent system plays a pivotal role in determining the regiochemical outcome. wuxibiology.comorganic-chemistry.org For instance, the use of CuI with diamine ligands has proven effective for the N-arylation of indazoles with aryl halides. organic-chemistry.org Quantum mechanics (QM) analyses suggest that for Chan-Lam reactions, the reaction preferentially occurs at the nitrogen atom with the higher highest occupied molecular orbital (HOMO) density in the indazole anion, which is often the N-1 position. wuxibiology.com However, specific conditions have been developed to achieve selective N-2 arylation, which is crucial for synthesizing certain pharmaceutical targets. google.com

Hydroxydeboronation Reactions

Hydroxydeboronation is the transformation of a C-B(OH)₂ bond into a C-OH group. While sometimes an unwanted side reaction, it can be a synthetically useful method for producing phenols from readily available arylboronic acids. nih.govresearchgate.net Various methods exist for this conversion, including copper-catalyzed processes and metal-free oxidations. nih.gov

A particularly mild and rapid method involves the use of N-oxides, which can convert aryl and heteroaryl boronic acids to their corresponding phenols at room temperature, often within minutes. nih.govnih.govelsevierpure.com This approach is notable for its broad functional group tolerance, accommodating both electron-rich and electron-deficient systems. nih.gov This is a significant advantage over harsher methods that use strong oxidants like hydrogen peroxide, where over-oxidation can be a problem. nih.gov The development of metal-free hydroxydeboronation is also important in pharmaceutical manufacturing to avoid metal contamination. nih.govresearchgate.net

Functional Group Interconversions on the Indazole Ring

The this compound molecule contains multiple sites for further chemical modification beyond the boronic acid group. The chlorine atom at the 7-position can be a handle for other cross-coupling reactions or nucleophilic substitution, although this is often more challenging than with corresponding bromo or iodo derivatives. beilstein-journals.org

Furthermore, the indazole ring itself can be functionalized. For example, after protecting the boronic acid group (e.g., as a boronate ester), other positions on the ring could potentially be modified through reactions like directed ortho-metalation, if a suitable directing group is present. mobt3ath.com The N-H group of the indazole can be alkylated or acylated, with the regioselectivity of these reactions being a key consideration. mdpi.comnih.gov For instance, N-acylation often leads to the N-1 substituted product, sometimes through the isomerization of an initially formed N-2 product to the thermodynamically more stable N-1 isomer. nih.gov

Chemo- and Regioselectivity in Reactions of Substituted Indazole Boronic Acids

Selectivity is a paramount concern when working with multifunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In Suzuki-Miyaura coupling, the boronic acid group is designed to react selectively over the chloro substituent or the N-H group. Conversely, in Chan-Lam N-arylation, the N-H group is the intended reaction site.

Regioselectivity is particularly important in the context of N-functionalization of the indazole ring. The 1H-tautomer is generally more stable than the 2H-form. mdpi.com

N-1 vs. N-2 Functionalization : In nucleophilic substitution reactions, mixtures of N-1 and N-2 isomers are common, with the N-1 isomer often predominating. mdpi.comnih.gov The outcome is influenced by the base, solvent, and the electrophile used. nih.gov For example, using sodium hydride in THF often favors N-1 alkylation. nih.gov However, substituents on the indazole ring can dramatically alter this preference. A C-7 substituent, such as in the title compound, can sterically hinder the N-1 position, potentially favoring N-2 substitution under certain conditions. nih.gov DFT studies and experimental work have shown that chelation effects, for instance between a C-3 carboxylate and a metal cation like Cs⁺, can strongly direct alkylation to the N-1 position. beilstein-journals.org

The following table summarizes factors influencing regioselectivity in indazole N-alkylation:

| Reaction Condition | General Outcome | Influencing Factors | Ref |

| Nucleophilic Substitution (e.g., with haloesters) | Mixture, N-1 often major | Base (K₂CO₃, NaH), Solvent (DMF, THF) | mdpi.com |

| NaH in THF with alkyl halide | High N-1 selectivity | Chelation with C-3 substituents can enhance selectivity. | nih.gov |

| Mitsunobu Reaction | Favors N-2 isomer | The specific alcohol and phosphine reagent used. | nih.gov |

| C-7 Substituted Indazoles | Can favor N-2 | Steric hindrance at N-1 and electronic effects of the substituent. | nih.gov |

This compound is a highly functionalized and synthetically valuable molecule. Its reactivity is characterized by the versatile transformations of the boronic acid group, particularly in copper-catalyzed cross-coupling reactions, and the selective functionalization of the indazole core. Understanding the principles of chemo- and regioselectivity is essential for harnessing its full potential in the synthesis of complex, biologically active compounds. Continued research into the nuanced reactivity of this and related indazole boronic acids will undoubtedly lead to the development of novel synthetic methodologies and new chemical entities.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Building Blocks for Complex Heterocyclic Architectures

7-Chloro-1H-indazole-4-boronic acid serves as a crucial building block in the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of both a reactive boronic acid group and a modifiable indazole core.

Synthesis of Multi-substituted Indazole Derivatives

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. nih.govias.ac.in this compound is an excellent substrate for these reactions, allowing for the introduction of various aryl and heteroaryl groups at the 4-position of the indazole ring. nih.govrsc.org This method is highly efficient and tolerates a wide range of functional groups, making it possible to synthesize a diverse library of multi-substituted indazole derivatives. nih.govrsc.orgnih.gov The reaction conditions can be optimized by carefully selecting the palladium catalyst, base, and solvent to achieve high yields. nih.govrsc.org For instance, the use of specific phosphine (B1218219) ligands like SPhos and XPhos has been shown to be effective in the coupling of unprotected indazoles. nih.gov

The ability to introduce substituents at the C4 and C7 positions of the indazole ring is particularly important for developing new biologically active molecules. nih.gov For example, indazoles with sulfonamide groups at the C4 or C7 position have shown promising anticancer activities. nih.gov The Suzuki-Miyaura reaction provides a direct and efficient route to these and other C7-arylated 4-substituted 1H-indazoles. nih.govrsc.org

Construction of Fused Polycyclic Systems

The indazole nucleus is a valuable precursor for the synthesis of various fused heterocyclic systems. researchgate.net The reactivity of the boronic acid and the chloro-substituent on the this compound scaffold can be exploited to construct more complex polycyclic architectures through annulation reactions. These reactions involve the formation of new rings fused to the indazole core. For instance, the functional groups on the indazole can be manipulated to participate in intramolecular cyclizations, leading to the formation of novel polycyclic systems. The development of such fused systems is of great interest as they are often found in natural products and biologically active compounds. researchgate.net

Chemical Probes and Ligand Design in Research

The unique structural features of this compound make it a valuable tool in chemical biology and drug discovery for the design of chemical probes and ligands. nih.gov

Precursors for Protease Inhibitors

Indazole-containing compounds have been investigated for their potential as protease inhibitors, which are crucial in controlling many biological processes. ku.edu The indazole scaffold can serve as a core structure for designing molecules that can interact with the active site of proteases. For example, the synthesis of macrocyclic HIV-1 protease inhibitors has incorporated indazole-like ligands. rsc.org The development of potent and selective protease inhibitors is an active area of research, and this compound provides a starting point for creating diverse libraries of compounds for screening. For instance, 7-bromo-4-chloro-1H-indazol-3-amine, a related compound, is a key intermediate in the synthesis of Lenacapavir (B1654289), a potent HIV-1 capsid inhibitor. chemrxiv.orgresearchgate.net

Scaffold for Tyrosine Kinase Inhibitors and Related Targets

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.netpharmablock.com Many approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core. researchgate.net These drugs target protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov this compound can be used to synthesize novel tyrosine kinase inhibitors by incorporating it into larger molecules designed to fit into the ATP-binding site of these enzymes. researchgate.netnih.govmdpi.com The indazole ring can form important hydrogen bonding interactions with the hinge region of the kinase domain. pharmablock.com Researchers have designed and synthesized dual inhibitors targeting both histone deacetylases (HDAC) and fibroblast growth factor receptor (FGFR) using an indazole scaffold. researchgate.netnih.gov

Role as Bioisosteres of Other Privileged Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. openaccessjournals.comresearchgate.netnih.gov The indazole ring is a well-known bioisostere for other aromatic systems, such as indole (B1671886) and phenol (B47542). pharmablock.com This is because it can mimic the hydrogen bonding and aromatic interactions of these groups while potentially offering advantages in terms of metabolic stability and lipophilicity. pharmablock.com For example, replacing a phenol group with an indazole can reduce its susceptibility to metabolism. pharmablock.com The 1H-indazole scaffold has been successfully used to design novel inhibitors of various enzymes, including monoamine oxidase B (MAO-B), by acting as a bioisostere for other heterocyclic rings. nih.gov

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, allowing for the rapid and efficient construction of large numbers of compounds. Boronic acids and their derivatives are increasingly being utilized in SPS due to their unique reactivity and stability. While specific literature detailing the solid-phase application of this compound is not abundant, the principles of boronic acid chemistry on solid supports suggest its significant potential.

Boronic acids can be attached to solid supports, such as polystyrene resins, through various linkers. For instance, a common strategy involves the use of a 1-glycerol polystyrene resin, which can form a stable complex with the boronic acid moiety. sigmaaldrich.comnih.gov This immobilization allows for subsequent chemical modifications to be carried out on the indazole ring or at other positions of the molecule. The robust nature of the boronic acid-resin linkage is often compatible with a wide range of reaction conditions, including those used in standard Fmoc-based peptide synthesis. sigmaaldrich.comnih.gov

The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin. sigmaaldrich.com This is particularly advantageous in the construction of libraries of compounds where efficiency and purity are paramount. Following the desired synthetic transformations, the final product can be cleaved from the resin to yield the free boronic acid or a derivative thereof. This approach has been successfully employed in the synthesis of complex peptide boronic acids like bortezomib (B1684674) and ixazomib, demonstrating the feasibility of using boronic acid building blocks in a solid-phase context. nih.govsigmaaldrich.com Given these established methodologies, this compound represents a promising building block for the solid-phase synthesis of novel indazole-containing compounds.

Diversity-Oriented Synthesis (DOS) of Boron-Containing Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently synthesize a wide range of molecular scaffolds to explore new areas of chemical space. Boron-containing compounds, with their unique electronic properties and ability to engage in reversible covalent interactions, are attractive targets for DOS. sigmaaldrich.comnih.gov

The modular nature of this compound makes it an excellent candidate for inclusion in DOS campaigns. The boronic acid group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the indazole ring. Furthermore, the indazole core itself can be further functionalized, providing additional points of diversity.

Recent advances in the field have focused on developing versatile building-block approaches to generate libraries of peptide-boronic acids and other boron-containing scaffolds. sigmaaldrich.comnih.govsigmaaldrich.com These strategies often involve the conversion of amino acids or other core structures into their corresponding boronic acid derivatives, which can then be used in combinatorial synthesis. sigmaaldrich.comnih.gov this compound could be readily incorporated into such workflows, serving as a non-peptidic scaffold to expand the structural diversity of the resulting library. The creation of libraries based on the indazole scaffold is of particular interest, as this motif is found in numerous biologically active compounds. chemrxiv.org

Intermediate in Prodrug Synthesis Research

A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. The use of boronic acids in prodrug design has gained significant traction, as the boronic acid moiety can be masked to improve pharmacokinetic properties such as solubility, stability, and oral bioavailability. nih.gov The boronic acid can be converted into a boronic ester, for example, which can then be hydrolyzed in vivo to release the active boronic acid drug. nih.gov

While there are no specific reports on the use of this compound as a prodrug intermediate, the principles of boronic acid-based prodrugs are well-established. For instance, the proteasome inhibitor bortezomib is formulated as a mannitol (B672) ester to improve its stability. A similar strategy could be envisioned for a biologically active derivative of this compound.

Furthermore, the indazole nucleus is a key component of several approved drugs. For example, the HIV capsid inhibitor lenacapavir contains a substituted indazole core, highlighting the therapeutic potential of this heterocycle. chemrxiv.orgresearchgate.net Research into novel indazole-based therapeutic agents could leverage this compound as a key intermediate. The boronic acid functionality could serve as a handle for further chemical modification or could itself be the active pharmacophore. In the latter case, a prodrug strategy involving the temporary masking of the boronic acid group would be a viable approach to optimize its drug-like properties. The development of photoactivatable boronic acid prodrugs also represents an emerging area of research, offering spatial and temporal control over drug release. nih.gov

Computational and Spectroscopic Investigation of 7 Chloro 1h Indazole 4 Boronic Acid Systems

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous structural determination of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework of 7-Chloro-1H-indazole-4-boronic acid.

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be inferred from analyses of closely related indazole derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net

¹H NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different protons in the molecule. The aromatic region would feature signals for the three protons on the indazole ring system. The proton on the pyrazole (B372694) part of the ring (at C3) would likely appear as a singlet, while the two protons on the benzene (B151609) ring (at C5 and C6) would present as an AB quartet or two distinct doublets, with coupling constants typical for ortho-protons. The labile protons, one from the N-H of the indazole and two from the O-H groups of the boronic acid, would appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Seven distinct signals are expected for the carbon atoms of the indazole ring. The carbon atom attached to the boronic acid group (C4) would exhibit a characteristic chemical shift, influenced by the boron atom. The chemical shifts of the other six carbons would be consistent with a substituted indazole structure, with the carbon bearing the chlorine atom (C7) also showing a distinct shift. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. researchgate.net

A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibrations of the boronic acid group, likely overlapping with the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Vibrations corresponding to the C=C stretching of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the B-O stretching vibration would also be a key feature.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Mass Spectrometry (MS): Standard MS analysis of this compound would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental formula. For this compound, the calculated exact mass is 196.0210853 Da. nih.gov HRMS analysis would aim to find an ion peak that matches this value, thereby confirming the molecular formula C₇H₆BClN₂O₂. researchgate.net

| Property | Value |

| Molecular Formula | C₇H₆BClN₂O₂ |

| Molecular Weight | 196.40 g/mol nih.gov |

| Exact Mass | 196.0210853 Da nih.gov |

While a single-crystal X-ray structure for this compound is not publicly available, analysis of related indazole and arylboronic acid structures provides significant insight into its likely solid-state conformation. researchgate.netnih.govmdpi.com

X-ray crystallography on various indazole derivatives has consistently shown that the fused heterocyclic ring system is approximately planar. researchgate.net Studies on arylboronic acids frequently reveal extensive intermolecular hydrogen bonding. It is common for boronic acids to form dimeric structures in the solid state, where two molecules are linked by hydrogen bonds between their -B(OH)₂ groups. This often results in a well-ordered, layered crystalline lattice. Therefore, it is highly probable that this compound would also exhibit a planar indazole core and participate in strong intermolecular hydrogen bonding in its crystal structure.

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting the geometric, electronic, and reactive properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations are employed to predict molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and map the electrostatic potential. nih.govrsc.org

Electronic Structure: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations can identify the distribution of electron density, highlighting regions of the molecule that are electron-rich (potential nucleophiles) or electron-poor (potential electrophiles). nih.gov

Reactivity Prediction: By calculating the electrostatic potential surface, DFT can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving the indazole system. For instance, such studies on related indazole derivatives have been used to rationalize their biological activity by modeling interactions with protein binding sites. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are rich or poor in electrons. These regions are crucial for understanding noncovalent interactions and predicting how a molecule will interact with other chemical species. nih.gov

In an MEP analysis, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density or positive potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, a theoretical MEP analysis would highlight specific reactive sites. The electron-rich regions (negative potential, shown in red) would likely be concentrated around the nitrogen atoms of the indazole ring and the oxygen atoms of the boronic acid group, as these atoms possess lone pairs of electrons. Conversely, the hydrogen atoms bonded to the nitrogen (N-H) and oxygen (O-H) atoms would exhibit a positive electrostatic potential (blue), identifying them as electron-deficient and potential hydrogen bond donors. The analysis of electrostatic properties is a key aspect of understanding the molecule's behavior. rsc.org Computational studies on similar indazole derivatives have utilized such DFT (Density Functional Theory) methods to understand their electronic characteristics. researchgate.netrsc.orgnih.gov

Conformation and Tautomeric Studies (e.g., 1H- vs. 2H-indazole forms)

Indazole systems, including this compound, can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. The two principal tautomers are the 1H-indazole and the 2H-indazole forms.

Computational studies on the parent indazole molecule have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, with a calculated energy difference of approximately 15 kJ·mol⁻¹. nih.gov This inherent stability preference for the 1H form is a general characteristic of the indazole ring system. nih.gov

Consequently, this compound is predominantly expected to exist in the 1H-tautomeric form, where the hydrogen atom is attached to the nitrogen atom at position 1. This is reflected in its chemical name and is the form typically isolated and used in synthesis. nih.gov The reaction of NH-indazoles with other reagents generally proceeds from this more stable 1H-tautomer. nih.gov The specific substituents on the indazole ring can influence the tautomeric equilibrium, but the 1H form remains the favored conformer in most cases.

Prediction of Key Computational Parameters

Computational descriptors provide valuable insights into the physicochemical properties of a molecule, which are essential for applications in drug discovery and materials science. These parameters can be calculated to predict a molecule's behavior, such as its solubility, membrane permeability, and potential for forming intermolecular bonds. For this compound, key computational parameters have been determined and are summarized below. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 196.40 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donor Count | 3 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can act as donors in hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O) with lone pairs that can act as acceptors in hydrogen bonds. |

| Rotatable Bond Count | 1 | Measures the conformational flexibility of a molecule. |

| Exact Mass | 196.0210853 Da | The precise mass of the most abundant isotope of the molecule, used in mass spectrometry. |

| Heavy Atom Count | 13 | The total number of non-hydrogen atoms in the molecule. |

This data is computationally generated and sourced from PubChem. nih.gov

Mechanistic Investigations of Catalytic Reactions

This compound, as a boronic acid derivative, is a key participant in various catalytic reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov This reaction is one of the most efficient methods for forming carbon-carbon (C-C) bonds between sp²-hybridized carbon atoms. nih.gov

In the Suzuki-Miyaura reaction mechanism, the boronic acid does not act as the catalyst but as a crucial reagent. The catalytic cycle typically involves three main steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with an organohalide (e.g., an aryl bromide), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.

Transmetalation: The boronic acid is activated by a base, forming a boronate species. This species then transfers its organic group (the 7-chloro-1H-indazol-4-yl group) to the Palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Palladium(0) catalyst, which can then re-enter the cycle.

This process has been successfully applied to 7-bromo-1H-indazoles, which are coupled with various boronic acids to produce C7-arylated indazole derivatives. nih.gov

Beyond their role as reagents, boronic acids themselves can function as catalysts in other types of reactions. Boronic acid catalysis often involves the activation of hydroxyl groups in alcohols or carboxylic acids. rsc.org This activation occurs through the formation of reversible covalent bonds, enhancing the electrophilicity or nucleophilicity of the substrate under mild conditions. rsc.org Such catalytic applications include amidation, esterification, and Friedel-Crafts-type reactions. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

While specific molecular docking studies for this compound were not found in the provided search results, numerous studies have been conducted on closely related indazole derivatives to evaluate their potential as therapeutic agents. researchgate.netrsc.orgresearchgate.net These studies demonstrate the utility of the indazole scaffold as a building block for designing targeted inhibitors.

In these investigations, novel synthesized indazole derivatives are docked into the active sites of specific protein targets. For example, various 3-carboxamide indazoles have been evaluated for their binding affinity to renal cancer-related proteins (PDB ID: 6FEW), while other indazole analogs have been docked against targets for anticancer activity (PDB ID: 2ZCS). rsc.orgnih.govresearchgate.net

The results of these docking studies typically provide:

Binding Energy: A score that estimates the strength of the interaction between the ligand and the target. Lower binding energies generally indicate a more stable complex. For example, certain indazole derivatives have shown high binding energies of -7.45 kcal/mol. researchgate.net

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of the specific amino acid residues involved in binding, through interactions like hydrogen bonds, arene-cation interactions, or hydrophobic contacts. researchgate.netsemanticscholar.org

Such studies are crucial for structure-activity relationship (SAR) analysis, helping to guide the synthesis of more potent and selective inhibitors based on the indazole core.

Conclusion and Future Research Directions

Summary of Synthetic Advances and Reactivity Profiles for 7-Chloro-1H-indazole-4-boronic Acid

The synthesis of functionalized indazoles, a critical scaffold in medicinal chemistry, has seen significant advancements. Methodologies for creating related structures, such as 7-bromo-4-chloro-1H-indazol-3-amine, often involve multi-step sequences starting from readily available materials like 2,6-dichlorobenzonitrile (B3417380). mdpi.comresearchgate.net These processes typically include steps like regioselective bromination followed by heterocycle formation with hydrazine (B178648) to yield the desired indazole core. mdpi.comresearchgate.netchemrxiv.org While specific, detailed synthetic routes for this compound are not extensively documented in the provided results, the general strategies for substituted indazoles provide a foundational understanding. These strategies include SNAr chemistry with hydrazine on nitrobenzonitriles and palladium-catalyzed cyclizations. mdpi.comresearchgate.net

The reactivity of boronic acids is well-established, particularly their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. aablocks.comnih.gov This reactivity is a cornerstone of their application in organic synthesis. For indazole-based boronic acids, this palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups. nih.gov The reactivity of the indazole ring itself, for instance in bromination reactions, allows for further functionalization, which can then be followed by coupling reactions. nih.gov The boronic acid functional group makes this compound an ideal building block for creating more complex molecular architectures. nbinno.com

Table 1: Key Reactions Involving Indazole and Boronic Acid Moieties

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Aryl/Vinyl Halide | Biaryl or Vinyl-substituted Indazole | Forms C-C bonds, crucial for drug discovery. aablocks.comnih.gov |

| Regioselective Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted Indazole | Allows for directed functionalization of the indazole core. mdpi.comnih.gov |

| Indazole Ring Formation | Hydrazine hydrate on substituted benzonitriles | 3-Aminoindazole derivative | A common method to construct the core heterocyclic structure. mdpi.comresearchgate.net |

Prospects for Further Exploration in Organic Synthesis and Drug Discovery Research

The unique structural features of this compound position it as a valuable intermediate in both organic synthesis and drug discovery. The indazole nucleus is a well-regarded scaffold in medicinal chemistry, known to be present in compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov Indazole-containing drugs like pazopanib and niraparib are used in cancer therapy. nih.gov

The boronic acid moiety adds another layer of utility. Boron-containing compounds have gained significant traction in medicine, exemplified by drugs like bortezomib (B1684674) (Velcade), a proteasome inhibitor for treating multiple myeloma. acs.orgmdpi.com The boron atom's ability to engage in reversible covalent interactions is a key feature exploited in the design of enzyme inhibitors. acs.org Therefore, this compound serves as a versatile building block for creating novel drug candidates that combine the therapeutic potential of the indazole core with the unique chemical properties of boronic acids. nbinno.comchemenu.com Its structure is amenable to various modifications, enabling the exploration of diverse chemical spaces in the search for new therapeutic agents. nbinno.com

Table 2: Applications of Indazole and Boronic Acid Scaffolds in Medicinal Chemistry

| Scaffold | Therapeutic Area | Example Drug(s) | Mechanism of Action (where applicable) |

|---|---|---|---|

| Indazole | Oncology | Pazopanib, Niraparib | Tyrosine kinase inhibitor, PARP inhibitor. nih.gov |

| Boronic Acid | Oncology, Infectious Disease | Bortezomib, Vaborbactam | Proteasome inhibitor, β-lactamase inhibitor. acs.orgmdpi.com |

| Combined | Potential in various fields | (Investigational compounds) | Exploits both indazole's biological activity and boron's unique binding. |

Emerging Methodologies for Boron-Containing Heterocycles

The synthesis of boron-containing heterocycles is a rapidly evolving field, driven by the increasing importance of these compounds in materials science and medicine. aablocks.com Traditional methods often involve the cyclocondensation of boronic acids with appropriately functionalized reagents. aablocks.com However, newer and more sophisticated strategies are continuously being developed.

One emerging area is the use of single-atom editing , which allows for the precise insertion of boron atoms into existing heterocyclic frameworks or the insertion of other heteroatoms into boron-containing rings. dntb.gov.uarsc.orgrsc.org This technology offers a powerful tool for the rapid modification of complex molecules, enhancing the efficiency of synthesizing novel pharmaceutical compounds. rsc.org

Photochemical methodologies represent another frontier, providing access to highly π-conjugated systems that may have interesting optical properties for applications like organic light-emitting devices (OLEDs). aablocks.com Furthermore, research is ongoing to improve the structural versatility of the starting boron compounds, as this currently limits the scope of some synthetic routes. rsc.org The development of these new methods will undoubtedly expand the toolkit available to chemists, facilitating the synthesis of novel and structurally complex boron-containing heterocycles like this compound and its derivatives for a wide range of applications. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Chloro-1H-indazole-4-boronic acid, and what key reaction parameters must be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Key steps include halogenation of the indazole core followed by borylation. For example, bromination at the 4-position of 7-chloro-1H-indazole can precede reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Critical parameters include catalyst loading (0.5–5 mol%), temperature (80–110°C), and solvent choice (dioxane or THF). Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorine at C7, boronic acid at C4). A singlet near δ 8.1 ppm (aromatic protons) and characteristic boron-related splitting patterns are critical .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization). Mobile phases often use acetonitrile/water with 0.1% TFA .

- FTIR : B-O stretching vibrations (~1350 cm⁻¹) and B-OH bonds (~3200 cm⁻¹) confirm boronic acid functionality .

Q. How can researchers stabilize this compound during storage to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF) or as a lyophilized powder. Avoid prolonged exposure to moisture, which promotes boroxine formation. Periodic NMR or LC-MS checks detect decomposition .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds?

- Methodological Answer :

- Reaction Design : Couple with aryl/heteroaryl halides (e.g., 5-bromo-2-aminopyridine) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 equiv) in DME/H₂O (3:1) at 80°C. Monitor via TLC.

- Scope : The boronic acid’s electron-withdrawing chlorine substituent enhances electrophilicity, enabling coupling with electron-rich partners. Post-functionalization (e.g., Boc protection) expands utility in medicinal chemistry .

Q. How should researchers address discrepancies in NMR or mass spectrometry data when characterizing derivatives of this compound?

- Methodological Answer :

- Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., unexpected splitting), verify solvent purity, residual water content, or tautomeric equilibria. For MS discrepancies (e.g., [M+H]+ vs. [M+Na]+), recalibrate instrumentation and cross-check with high-resolution MS.

- Triangulation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .

Q. What computational modeling approaches are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boronic acid’s Lewis acidity. Fukui indices identify nucleophilic attack sites.

- MD Simulations : Solvent effects (e.g., DMSO vs. water) on boronic ester formation can be modeled using GROMACS. This guides solvent selection for reactions requiring pH-sensitive intermediates .

Q. How does the chlorine substituent at the 7-position influence the electronic properties and catalytic activity of this compound?

- Methodological Answer :

- Electron Withdrawal : The Cl group reduces electron density at the indazole core, lowering the LUMO energy and enhancing electrophilicity for cross-coupling.

- Steric Effects : Minimal steric hindrance at C4 allows efficient transmetalation in Pd-catalyzed reactions. Hammett constants (σₚ = +0.23) quantify electronic effects .

Data-Driven Research Design

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses involving this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst, solvent, and temperature using a factorial design. For example, screen Pd catalysts (PdCl₂ vs. Pd(OAc)₂) in dioxane/water at 70–100°C.

- In Situ Monitoring : ReactIR tracks boronic acid consumption in real time, enabling rapid parameter adjustment .

Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?

- Methodological Answer :

- Library Synthesis : Use the compound as a boronate "warhead" to target serine proteases (e.g., thrombin). Couple with fragment libraries (e.g., aminopyridines) via Suzuki-Miyaura.

- SPR Screening : Surface plasmon resonance assays (e.g., Biacore) quantify binding affinity (KD) to validate hits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.